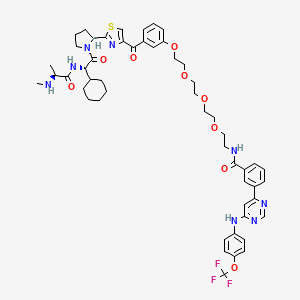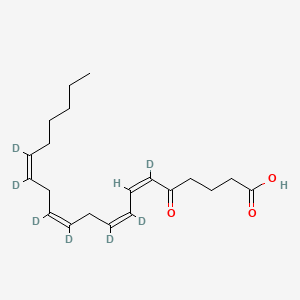
Flavoxate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flavoxate-d5 is a deuterium-labeled derivative of flavoxate, a compound primarily used as a spasmolytic agent. This compound is utilized in scientific research to study the pharmacokinetics and metabolic pathways of flavoxate due to the presence of deuterium, which acts as a stable isotope tracer . This compound is particularly valuable in the field of drug development and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of flavoxate-d5 involves the incorporation of deuterium into the flavoxate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterium-labeled compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Flavoxate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced this compound derivatives.
Substitution: Various substituted this compound compounds depending on the nucleophile used.
科学研究应用
Flavoxate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of flavoxate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of flavoxate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of flavoxate formulations
作用机制
Flavoxate-d5, like its parent compound flavoxate, acts as a competitive antagonist at muscarinic acetylcholine receptors. This action reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms of overactive bladder such as urgency, incontinence, and frequency. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
相似化合物的比较
Flavoxate-d5 can be compared with other similar compounds used in the treatment of overactive bladder:
Oxybutynin: Another anticholinergic agent with a similar mechanism of action but different pharmacokinetic profile.
Tolterodine: Known for its better tolerability and fewer side effects compared to flavoxate.
Darifenacin, Solifenacin, Trospium: Newer agents with greater tissue selectivity and improved side effect profiles
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This feature distinguishes it from other anticholinergic agents that do not have such labeling .
List of Similar Compounds
- Oxybutynin
- Tolterodine
- Darifenacin
- Solifenacin
- Trospium
属性
分子式 |
C24H25NO4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/i2D,4D,5D,9D,10D |
InChI 键 |
SPIUTQOUKAMGCX-ONXRJODMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)OCCN4CCCCC4)C)[2H])[2H] |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)



![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)


![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
